tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, which provides steric hindrance and stability, making it useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbamate group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its stability and reactivity make it suitable for modifying drug molecules to enhance their efficacy and bioavailability .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility in chemical reactions allows for the creation of a wide range of products .
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The carbamate group can be removed under acidic or basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate: Another carbamate with a different substituent, used in similar applications.
N-Boc-1,3-propanediamine: A compound with two amine groups protected by tert-butyl carbamate.
Uniqueness: tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is unique due to its specific structure, which provides both steric hindrance and reactivity. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[[3-(1-hydroxyethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8,10,16H,9H2,1-4H3,(H,15,17) |
InChI Key |
CWHAYCBUIGQKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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